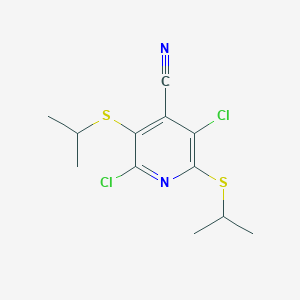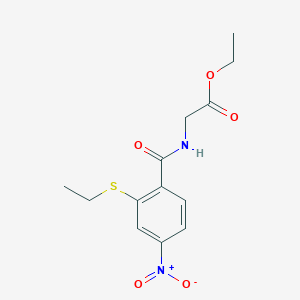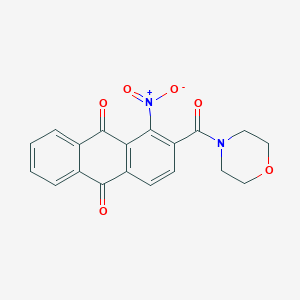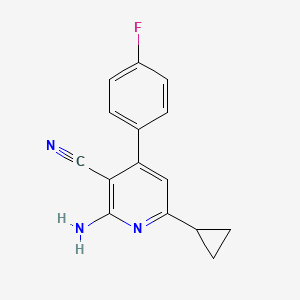
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a cyanophenyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a carboxamide group
Vorbereitungsmethoden
The synthesis of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanophenylisothiocyanate with 4,5,6,7-tetrahydrobenzothiophene-1-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as chloroform, and a chlorinating agent like sulfuryl chloride . Another method involves the amidation of methyl-2-(2-cyanophenyl)acetates using aluminum methylate as a catalyst . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo oxidation reactions in the presence of oxidizing agents to form corresponding sulfoxides or sulfones. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives. Substitution reactions, such as nucleophilic substitution, can occur at the cyanophenyl group, leading to the formation of different substituted derivatives . Common reagents used in these reactions include sulfuryl chloride, lithium aluminum hydride, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, this compound and its derivatives have shown promise as potential therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In materials science, benzothiophene derivatives are explored for their electronic and photophysical properties, making them suitable for applications in organic electronics and optoelectronic devices . Additionally, the compound has been investigated for its role in chemical biology, particularly in the study of enzyme inhibition and protein-ligand interactions .
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, resulting in anticancer effects. The compound may also interact with other molecular targets, such as receptors and ion channels, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be compared with other similar compounds, such as quinazoline derivatives and other benzothiophene derivatives. Quinazoline derivatives, like N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine, exhibit similar biological activities, including anticancer and anti-inflammatory properties . the unique structural features of this compound, such as the presence of the tetrahydrobenzothiophene ring, contribute to its distinct chemical reactivity and biological activity. Other similar compounds include 2-(2-cyanophenyl)-N-phenylacetamide derivatives, which also exhibit significant biological activities .
Eigenschaften
Molekularformel |
C16H14N2OS |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C16H14N2OS/c17-9-11-5-2-4-8-14(11)18-16(19)15-13-7-3-1-6-12(13)10-20-15/h2,4-5,8,10H,1,3,6-7H2,(H,18,19) |
InChI-Schlüssel |
KOZFLXHEGCWXDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)



![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
